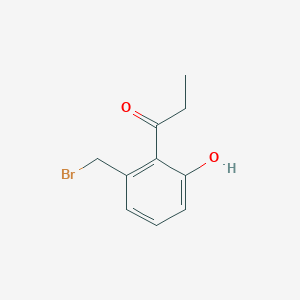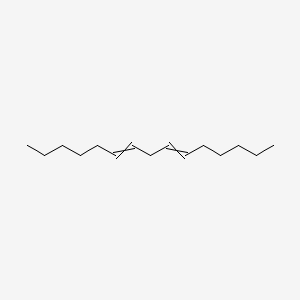![molecular formula C15H7F3N2O4 B14068270 2-[2-Nitro-4-(trifluoromethyl)phenyl]isoindole-1,3-dione CAS No. 69076-75-1](/img/structure/B14068270.png)
2-[2-Nitro-4-(trifluoromethyl)phenyl]isoindole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-Nitro-4-(trifluoromethyl)phenyl]isoindole-1,3-dione is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a nitro group, a trifluoromethyl group, and an isoindole-1,3-dione core. It is used in various scientific research applications due to its reactivity and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Nitro-4-(trifluoromethyl)phenyl]isoindole-1,3-dione typically involves the reaction of 2-nitro-4-(trifluoromethyl)benzoic acid with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as acetic anhydride or sulfuric acid to facilitate the formation of the isoindole-1,3-dione ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, solventless conditions and green chemistry principles are often employed to minimize environmental impact .
化学反应分析
Types of Reactions
2-[2-Nitro-4-(trifluoromethyl)phenyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields amine derivatives, while substitution reactions can produce a wide range of substituted isoindole-1,3-dione compounds .
科学研究应用
2-[2-Nitro-4-(trifluoromethyl)phenyl]isoindole-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-[2-Nitro-4-(trifluoromethyl)phenyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The nitro and trifluoromethyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to modulation of their activity and subsequent biological effects .
相似化合物的比较
Similar Compounds
2-[2-Nitro-4-(trifluoromethyl)phenyl]acetic acid: Shares the nitro and trifluoromethyl groups but differs in the core structure.
N-(Trifluoromethylthio)phthalimide: Contains a trifluoromethylthio group instead of a nitro group.
Phthalimide, N-phenyl-: Similar core structure but lacks the nitro and trifluoromethyl groups .
Uniqueness
2-[2-Nitro-4-(trifluoromethyl)phenyl]isoindole-1,3-dione is unique due to the combination of its nitro, trifluoromethyl, and isoindole-1,3-dione groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
属性
CAS 编号 |
69076-75-1 |
|---|---|
分子式 |
C15H7F3N2O4 |
分子量 |
336.22 g/mol |
IUPAC 名称 |
2-[2-nitro-4-(trifluoromethyl)phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H7F3N2O4/c16-15(17,18)8-5-6-11(12(7-8)20(23)24)19-13(21)9-3-1-2-4-10(9)14(19)22/h1-7H |
InChI 键 |
IUNOOJMZOXFDJK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


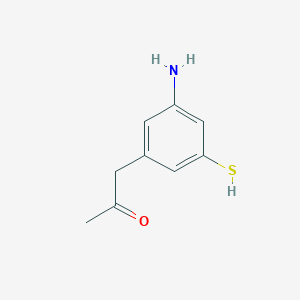
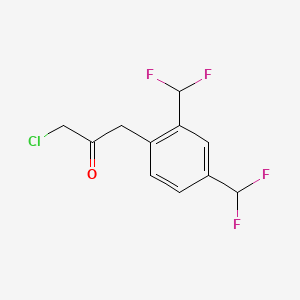
![N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-N-(4-methoxyphenyl)-10,16-bis(4-nitrophenyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14068215.png)
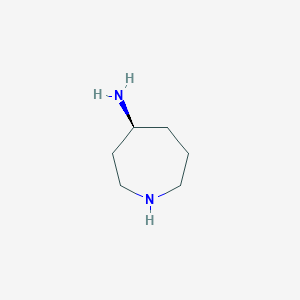

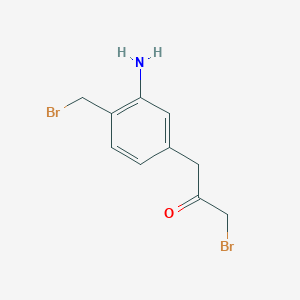
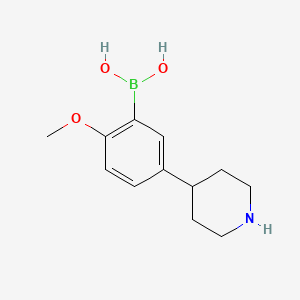
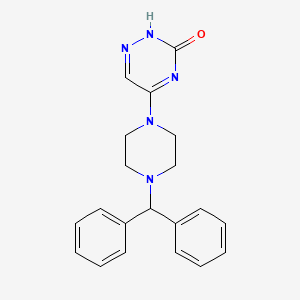
![3,5,7-Trimethylbenzo[b]thiophene](/img/structure/B14068281.png)
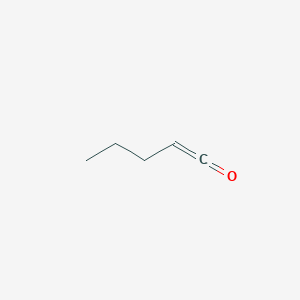

![1-Propanesulfonic acid, 3-[(3-hydroxyphenyl)propylamino]-](/img/structure/B14068289.png)
